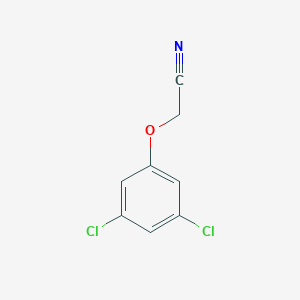

3,5-Dichlorophenoxyacetonitrile

Descripción general

Descripción

3,5-Dichlorophenoxyacetonitrile is a chemical compound with the molecular formula C8H5Cl2NO . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular weight of 3,5-Dichlorophenoxyacetonitrile is 202.037 . The IUPAC Standard InChI is InChI=1S/C8H5Cl2NO/c9-6-3-7 (10)5-8 (4-6)12-2-1-11/h3-5H,2H2 .Physical And Chemical Properties Analysis

3,5-Dichlorophenoxyacetonitrile has a molecular weight of 202.037 . It has a density of 1.372g/cm3 and a boiling point of 314.8ºC at 760mmHg . It is a solid substance that appears white to light cream .Aplicaciones Científicas De Investigación

Organic Synthesis

“2-(3,5-dichlorophenoxy)acetonitrile” is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Building Block in Organic Synthesis

The conversion reactions of “2-(3,5-dichlorophenoxy)acetonitrile” as a building block have become one of the most attractive fields in organic synthesis .

Electrochemical Conversions

In the field of electrochemical conversions involving “2-(3,5-dichlorophenoxy)acetonitrile”, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Cyanomethylation

“2-(3,5-dichlorophenoxy)acetonitrile” is used in cyanomethylation, a type of organic reaction .

Tetrasubstituted Olefins Synthesis

This compound plays a role in the synthesis of tetrasubstituted olefins .

Heterocyclic Compound Synthesis

“2-(3,5-dichlorophenoxy)acetonitrile” is used in the synthesis of heterocyclic compounds .

Amidation Process

It is also used in the amidation process, a type of organic reaction .

Catalyst-Free Method Development

There is ongoing research to develop an efficient and gentle catalyst-free method to activate the Csp3-H bond of "2-(3,5-dichlorophenoxy)acetonitrile" .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-(3,5-dichlorophenoxy)acetonitrile are picornaviruses . Picornaviruses are a group of viruses that include many pathogens of humans and animals. They are responsible for a wide range of diseases, including polio, common cold, and hepatitis A .

Mode of Action

It appears to inhibit some early event in virus replication, after uncoating, which is required for synthesis of a majority of viral RNA .

Biochemical Pathways

It is known that the compound inhibits actinomycin d-resistant [3h]uridine uptake in cells infected with coxsackievirus a21 or rhinovirus 1-a . This suggests that the compound may interfere with the viral RNA synthesis process .

Result of Action

The result of the action of 2-(3,5-dichlorophenoxy)acetonitrile is the inhibition of viral replication in infected cells . This leads to a reduction in the number of new viruses produced, thereby limiting the spread of the infection .

Propiedades

IUPAC Name |

2-(3,5-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNROREDTZJCOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333725 | |

| Record name | 3,5-Dichlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichlorophenoxyacetonitrile | |

CAS RN |

103140-12-1 | |

| Record name | 3,5-Dichlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

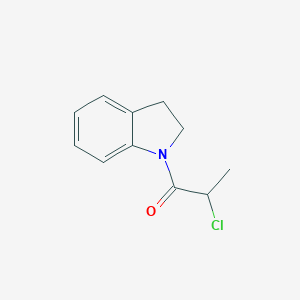

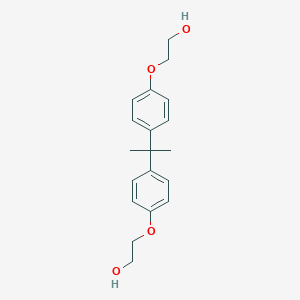

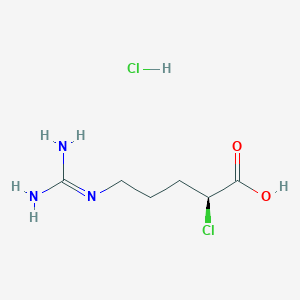

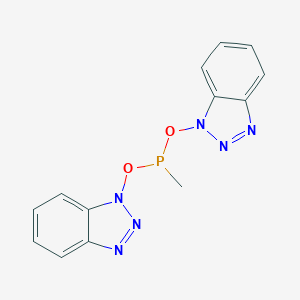

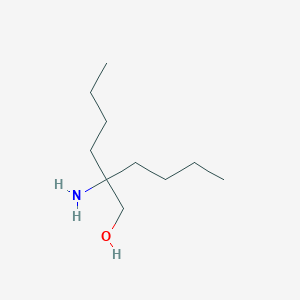

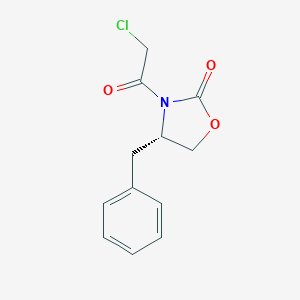

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)

![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)

![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)